N-benzyl-2-(4-fluorophenyl)acetamide chemical structure and physical properties
N-benzyl-2-(4-fluorophenyl)acetamide chemical structure and physical properties
N-benzyl-2-(4-fluorophenyl)acetamide: Structural Causality, Direct Synthesis, and Pharmacological Applications
Executive Summary
N-benzyl-2-(4-fluorophenyl)acetamide is a highly versatile active pharmaceutical intermediate (API) and structural building block in medicinal chemistry. Characterized by a robust amide linkage flanked by a lipophilic benzyl group and a metabolically stable 4-fluorophenyl moiety, this compound serves as a critical scaffold for central nervous system (CNS) agents and targeted oncology therapeutics. This technical whitepaper explores the physicochemical properties, structural causality, and field-proven synthetic methodologies for this compound, emphasizing green-chemistry direct amidation protocols that eliminate the need for stoichiometric coupling reagents.
Chemical Structure & Physicochemical Properties
The molecular architecture of N-benzyl-2-(4-fluorophenyl)acetamide is deliberately designed to balance lipophilicity, hydrogen bonding capacity, and metabolic stability.
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The Amide Bond : Acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating strong target-protein interactions while maintaining high chemical stability against physiological hydrolysis.
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The 4-Fluoro Substitution : Fluorine is a classic bioisostere for hydrogen. Due to its high electronegativity and strong C-F bond, placing a fluorine atom at the para-position of the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation. This strategic substitution increases the pharmacokinetic half-life of the compound without adding significant steric bulk[1].
Quantitative Physicochemical Data
The following table summarizes the core quantitative properties of the compound, essential for downstream formulation and pharmacokinetic modeling[2].
| Property | Value |
| Chemical Name | N-benzyl-2-(4-fluorophenyl)acetamide |
| Molecular Formula | C15H14FNO |
| Molecular Weight | 243.28 g/mol |
| Appearance | Off-white crystalline solid |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Fluorine) |
| Rotatable Bonds | 4 |
| Solubility Profile | Soluble in DCM, Toluene, DMSO; Insoluble in H₂O |
Synthetic Methodologies: Direct Thermal Amidation
Traditional amide bond formation relies heavily on coupling agents (e.g., EDC, HATU, BOP), which generate massive amounts of stoichiometric waste (such as urea byproducts). To adhere to modern atom-economy standards, recent advancements utilize direct thermal or catalytic condensation of unactivated carboxylic acids and amines[3].
Causality & Mechanistic Rationale
Direct coupling of 4-fluorophenylacetic acid and benzylamine is traditionally hindered by the immediate formation of a stable, unreactive ammonium carboxylate salt. However, by applying sustained thermal energy (110 °C) in a non-polar solvent (toluene), the activation energy barrier for dehydration is overcome[3]. According to Le Chatelier’s principle, the continuous azeotropic removal of the sole byproduct—water—shifts the thermodynamic equilibrium entirely toward the amide product[3].
Self-Validating Experimental Protocol
The following step-by-step methodology yields high-purity product without the need for complex aqueous workups[4].
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Reagent Preparation : To an oven-dried reaction vessel, add exactly equimolar amounts of 4-fluorophenylacetic acid (0.308 g, 2.0 mmol) and benzylamine (0.22 mL, 2.0 mmol). Validation: Maintaining a strict 1:1 molar ratio prevents the carryover of unreacted starting materials, simplifying the final purification step[4].
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Solvation : Suspend the reactants in 1.0 mL of anhydrous toluene.
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Thermal Condensation : Seal the vessel (or equip with a Dean-Stark trap for larger-scale azeotropic water removal) and heat the mixture at reflux (110 °C) for 22 hours[3].
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Solvent Evaporation : Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator[4].
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Purification : Pass the crude off-white residue through a short pad of silica gel. Elute with a solvent system of dichloromethane and methanol (e.g., 95:5 ratio) to remove any trace polar impurities.
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Isolation : Concentrate the eluent in vacuo to recover N-(benzyl)-4-fluorophenylacetamide as an off-white solid. Expected Yield: ~0.435 g (90% theoretical yield)[4].
Experimental Workflow Visualization
Figure 1: Direct thermal synthesis workflow for N-benzyl-2-(4-fluorophenyl)acetamide.
Analytical Characterization
Verification of the amide bond formation is achieved through standard spectroscopic techniques. The absence of the broad carboxylic acid OH stretch and the appearance of specific NMR shifts validate the structural integrity[4]:
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¹H NMR (300 MHz, CDCl₃ / DMSO-d₆) : The benzylic protons (PhCH₂NH) typically appear as a distinct doublet at ~4.3–4.7 ppm due to coupling with the adjacent amide proton. The acetyl methylene protons (C(O)CH₂Ph) present as a singlet at ~3.5 ppm. The amide NH proton manifests as a broad singlet around 8.0–8.5 ppm[4].
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Mass Spectrometry : ESI-MS analysis yields a protonated molecular ion[M+H]⁺ at m/z 244.11, confirming the molecular weight of the coupled product[4].
Applications in Drug Discovery
The N-benzyl-2-(4-fluorophenyl)acetamide motif is not merely a synthetic endpoint; it is a highly privileged scaffold in modern pharmacology.
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Sigma-1 (σ1) Receptor Modulation : Phenylacetamide derivatives are recognized as potent and highly selective ligands for σ1 receptors[1]. These receptors are implicated in various neurological disorders and tumor cell proliferation. The inclusion of the para-fluoro group enhances the molecule's lipophilicity, ensuring superior blood-brain barrier (BBB) penetration while protecting the core from rapid enzymatic degradation[1].
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Receptor Tyrosine Kinase (RTK) Inhibitors : In oncology, fluorophenylacetamide intermediates are utilized to synthesize complex cyclopropane amides and ureas that act as c-MET kinase inhibitors[5]. Because c-MET activation drives tumor invasiveness and metastasis, the robust amide linkage and metabolic stability provided by the fluorinated phenyl ring are critical for maintaining the therapeutic efficacy of these anti-cancer agents in vivo[5].
References
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[4] Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications (RSC Publishing). URL:[Link]
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[1] Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
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Allen, C. L. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. University of Bath Research Portal. URL:[Link]
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[5] WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities. Google Patents. URL:
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[2] CAS Index 3467 - N-benzyl-2-(4-fluorophenyl)acetamide Properties. ChemBK Chemical Database. URL:[Link]
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[3] Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(5), 666-668. URL:[Link]
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